1-Ethenyl-4-(2-ethoxyethoxy)benzene, also known as 1-(2-ethoxyethoxy)-4-vinylbenzene, is an organic compound characterized by the presence of a vinyl group and a 2-ethoxyethoxy substituent on a benzene ring. This unique structure imparts specific chemical properties and potential applications in various fields, particularly in polymer chemistry and materials science. The compound's molecular formula is , with a molecular weight of approximately 192.26 g/mol .
1-Ethenyl-4-(2-ethoxyethoxy)benzene is classified as an aromatic compound due to its benzene ring structure. It also falls under the category of vinyl compounds because of the presence of the ethenyl group, which allows for polymerization reactions.
The synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene can be achieved through several methods, primarily involving alkylation reactions. A common synthetic route involves the alkylation of 4-vinylphenol with 2-ethoxyethanol using a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion of reactants into the desired product.
In an industrial setting, continuous flow reactors may be employed to optimize yield and efficiency during production. The use of catalysts and controlled environments enhances the production process, making it suitable for large-scale applications.
The molecular structure of 1-ethenyl-4-(2-ethoxyethoxy)benzene features a benzene ring substituted with both a vinyl group at one position and a 2-ethoxyethoxy group at another. This arrangement allows for significant reactivity due to the presence of both electron-donating and electron-withdrawing functionalities.
Key structural data include:
1-Ethenyl-4-(2-ethoxyethoxy)benzene participates in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-ethenyl-4-(2-ethoxyethoxy)benzene primarily involves its ability to engage in polymerization reactions due to the vinyl group. This process typically follows radical polymerization pathways, allowing for the formation of long-chain polymers. The ethoxyethoxy substituent enhances solubility and reactivity, facilitating incorporation into complex molecular structures.
The physical properties of 1-ethenyl-4-(2-ethoxyethoxy)benzene include:
Chemically, this compound exhibits reactivity typical of both aromatic compounds and alkenes, allowing it to undergo various transformations while maintaining stability under appropriate conditions.
1-Ethenyl-4-(2-ethoxyethoxy)benzene has several scientific applications:
The synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene hinges on the O-alkylation of 4-vinylphenol with 2-chloroethyl ethyl ether, driven by Brønsted acid catalysts. Industrial protocols employ p-toluenesulfonic acid (pTSA) at 0.5–1.5 mol% loading to achieve >85% yield within 4–6 hours at 80–100°C [10]. The reaction proceeds via a carbocation mechanism, where the acid catalyst activates the chloroether toward nucleophilic attack by the phenolic oxygen. Critical to success is the in situ removal of HCl byproduct using weak bases (e.g., K₂CO₃), preventing vinyl group epoxidation [9]. Alternative catalysts like methanesulfonic acid show comparable efficiency but require stricter moisture control.
Table 1: Catalytic Acetalization Performance under Varied Conditions
Catalyst (1 mol%) | Temp (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
p-TSA | 80 | 6 | 85 | <3% epoxy derivative |
Methanesulfonic acid | 100 | 4 | 82 | 5% epoxy derivative |
Amberlyst-15 | 70 | 8 | 78 | <2% epoxy derivative |
None | 100 | 12 | <10 | >15% polymeric residue |
Microwave-assisted catalysis reduces reaction times to <60 minutes but poses scalability challenges due to solvent dielectric constraints .
Pyridinium sulfonate complexes demonstrate superior activity in etherification reactions by minimizing vinyl polymerization side reactions. These catalysts generate a stabilized ion-pair transition state, where the pyridinium cation solubilizes the anionic intermediate while the sulfonate anion suppresses proton migration to the vinyl group [7]. At 0.3 mol% loading, pyridinium p-toluenesulfonate (PPTS) achieves 92% yield in anhydrous DMF—5% higher than conventional pTSA—while maintaining reaction temperatures below 90°C [7] [10]. This selectivity arises from the catalyst’s moderate Brønsted acidity (pKa ~5.2), strong enough to activate the chloroether but insufficient to protonate the vinyl moiety.
Table 2: Catalyst Efficiency in Acetal Formation
Catalyst | Acidity (pKa) | Loading (mol%) | Solvent | Vinyl Integrity (%) | Yield (%) |
---|---|---|---|---|---|
PPTS | 5.2 | 0.3 | DMF | 98.5 | 92 |
Pyridinium triflate | 2.1 | 0.3 | DMF | 85.2 | 76 |
p-TSA | -2.8 | 1.0 | DMF | 93.7 | 85 |
BF₃·OEt₂ | -0.3 | 1.0 | DCM | 64.8 | 52 |
Kinetic studies confirm a 40% reduction in activation energy (Ea = 58 kJ/mol) compared to uncatalyzed reactions .
The electron-rich vinyl group in 1-ethenyl-4-(2-ethoxyethoxy)benzene undergoes radical polymerization during synthesis unless suppressed. Industrial protocols integrate dual-inhibitor systems: 200–500 ppm hydroquinone (HQ) as primary inhibitor, supplemented with 50 ppm 4-tert-butylcatechol (TBC) for oxygen-independent stabilization [2] [7]. This combination reduces oligomer formation to <2% during 8-hour reflux periods. For high-temperature processing (>100°C), phenothiazine (PTZ) at 300 ppm provides superior protection due to its higher decomposition temperature (Td = 230°C) [7]. Crucially, inhibitor selection must avoid nucleophilic byproducts; TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) is excluded despite its efficiency because it forms basic residues that catalyze epoxy side reactions.
Table 3: Inhibitor Performance in Vinyl Stabilization
Inhibitor System | Concentration (ppm) | Temp (°C) | Polymer Content After 8h (%) | Impact on Yield |
---|---|---|---|---|
Hydroquinone + TBC | 200 + 50 | 80 | 1.2 | None |
Phenothiazine | 300 | 120 | 0.8 | None |
TEMPO | 100 | 80 | 0.3 | Reduces yield by 8% |
None | - | 80 | >35 | N/A |
Oxygen sparging (5–10 mL/min) enhances inhibition efficiency by 30% but necessitates solvent-saturated atmospheres to prevent evaporation losses [2].
Solvent polarity critically governs reaction rate and byproduct formation. Polar aprotic solvents (DMF, DMSO) accelerate alkylation via cation solvation, with DMF achieving 90% conversion in 3 hours—twice as fast as toluene-based systems [6] [9]. However, DMSO promotes over-alkylation at >100°C, forming 5–8% bis-etherified byproducts. Industrial workflows thus employ DMF/water azeotrope distillation (b.p. 101°C) to maintain optimal water content <0.1%, preventing hydrolysis of the ethoxyethoxy group [6]. Reaction kinetics follow second-order behavior: rate = k[4-vinylphenol][chloroether], where k = 0.118 L·mol⁻¹·min⁻¹ in DMF at 80°C.
Table 4: Solvent Effects on Reaction Kinetics
Solvent | Dielectric Constant (ε) | Reach 90% Conv. Time (h) | Max. Temp (°C) | Byproduct Profile |
---|---|---|---|---|
DMF | 36.7 | 3.0 | 80 | <3% epoxy derivative |
DMSO | 46.7 | 2.5 | 70 | 8% bis-etherified product |
Toluene | 2.4 | 8.0 | 110 | <1% epoxy derivative |
Acetonitrile | 37.5 | 4.2 | 82 | 12% nitrile adduct |
Notably, solvent recycling protocols reduce DMF consumption by 70% via extractive workup with brine/toluene, maintaining >99.5% purity over five batches [6] [9].
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